![molecular formula C11H26N2O B13219246 Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine involves the reaction of diethylamine with 3-(1-methoxypropan-2-yl)amino propyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
化学反应分析
Types of Reactions
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
科学研究应用
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine has several applications in scientific research, including:
作用机制
The mechanism of action of Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biochemical and physiological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- **Diethyl({3-[(1-methoxypropan-2-yl)amino]ethyl})amine
- **Diethyl({3-[(1-methoxypropan-2-yl)amino]butyl})amine
- **Diethyl({3-[(1-methoxypropan-2-yl)amino]pentyl})amine
Uniqueness
Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . These properties make it suitable for particular applications in research and industry, distinguishing it from other similar compounds .
属性
分子式 |
C11H26N2O |
|---|---|
分子量 |
202.34 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(1-methoxypropan-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C11H26N2O/c1-5-13(6-2)9-7-8-12-11(3)10-14-4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
UFHIWULLSXGVSP-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
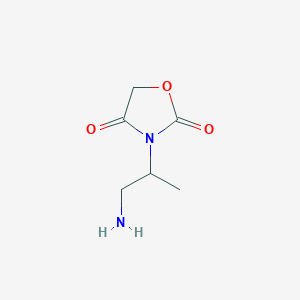
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)


![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
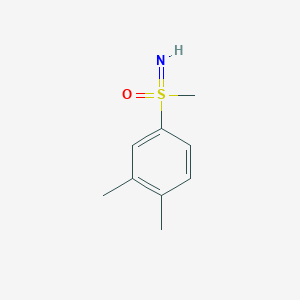
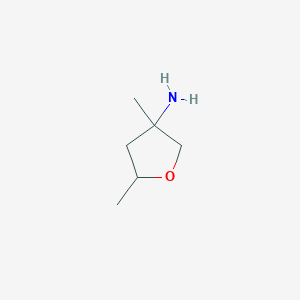
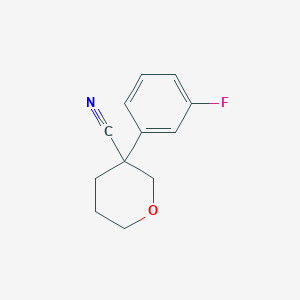
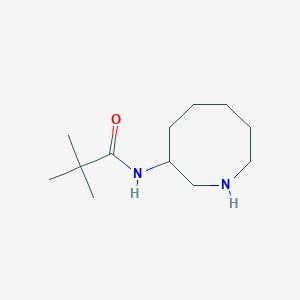
amine](/img/structure/B13219244.png)
